molecular formula C9H8BrNO2S B13909825 ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate

ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate

Katalognummer: B13909825
Molekulargewicht: 274.14 g/mol
InChI-Schlüssel: OKCLSEFUBIYKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by bromination. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • 4H-thieno[3,2-b]pyrrole-5-carboxamides
  • Thieno[3,2-b]pyrrole-2,4-dicarboxylates

Uniqueness

Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to the specific position of the bromine atom and ester group, which can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C9H8BrNO2S

Molekulargewicht

274.14 g/mol

IUPAC-Name

ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)7-3-6-8(14-7)5(10)4-11-6/h3-4,11H,2H2,1H3

InChI-Schlüssel

OKCLSEFUBIYKJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(S1)C(=CN2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.